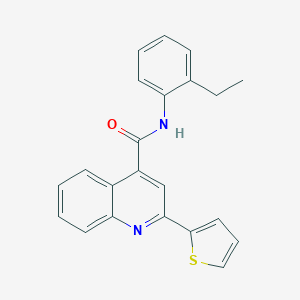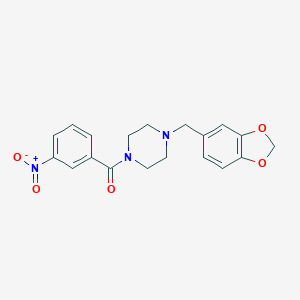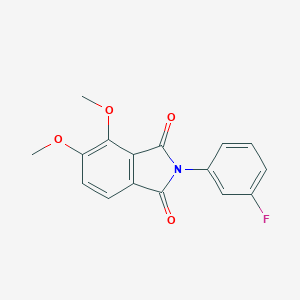![molecular formula C24H17N3O3S2 B440749 N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenyl-4-quinolinecarboxamide CAS No. 327106-31-0](/img/structure/B440749.png)
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenyl-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenyl-4-quinolinecarboxamide” is a chemical compound that likely contains a benzothiazole ring structure, which is common in many biologically active compounds . Benzothiazole derivatives are known to possess a broad spectrum of biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumor, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, and more .
Molecular Structure Analysis
The molecular structure of “N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenyl-4-quinolinecarboxamide” likely includes a benzothiazole ring, which is a fused ring structure formed by the fusion of a thiazole ring with a benzene ring . This structure is present in many naturally occurring products and is responsible for the medicinal, pharmacological, and pharmaceutical applications of such natural products .
Chemical Reactions Analysis
Benzothiazole derivatives, such as “N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenyl-4-quinolinecarboxamide”, are known to react with various compounds. For example, a study found that methylsulfonyl benzothiazole (MSBT) selectively and effectively blocks protein thiols .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Benzothiazole derivatives are known for their antimicrobial properties. The sulfonyl and quinoline groups in this compound may contribute to its potential as an antibacterial and antifungal agent . Research could explore its efficacy against specific pathogens, optimizing its structure for better activity.
Anti-Cancer Properties
The quinoline carboxamide moiety is often associated with anti-cancer activity. This compound could be investigated for its ability to inhibit cancer cell growth, particularly in cancers where benzothiazoles have shown promise, such as leukemia and breast cancer .
Enzyme Inhibition
Compounds with benzothiazole structures have been studied as inhibitors of various enzymes, such as falcipain and endothelial lipase . This compound’s specific enzyme targets could be identified, leading to potential therapeutic applications.
Neuroprotective Effects
The neuroprotective potential of benzothiazole derivatives makes them candidates for treating neurodegenerative diseases. This compound could be examined for its effectiveness in protecting neuronal cells, possibly offering insights into treatments for conditions like Parkinson’s disease .
Anti-Diabetic Activity
Benzothiazole derivatives have shown hypoglycemic activity, suggesting a role in managing diabetes. This compound could be assessed for its ability to regulate blood sugar levels and its mechanism of action in metabolic pathways .
OLED Material Development
Due to their electrophosphorescent properties, benzothiazole compounds are used in OLEDs. The specific compound could be explored for its utility in creating more efficient and durable OLED materials, contributing to advancements in display technology .
Each of these applications offers a rich field for scientific inquiry, with the potential for this compound to contribute significantly to various areas of research and development. The structural diversity and pharmacological properties of benzothiazole derivatives make them particularly versatile in medicinal chemistry .
Wirkmechanismus
Target of Action
The primary target of this compound is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals across nerve synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged nerve impulses.
Mode of Action
The compound interacts with its target, AChE, by binding to the active site of the enzyme, thereby inhibiting its function . This results in the accumulation of acetylcholine in the synaptic cleft, leading to prolonged stimulation of the postsynaptic membrane.
Biochemical Pathways
The compound affects the cholinergic pathway, specifically the breakdown of acetylcholine by AChE . The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can result in overstimulation of the postsynaptic neuron.
Result of Action
The inhibition of AChE by this compound leads to an accumulation of acetylcholine, resulting in prolonged nerve impulses . This can have various effects at the cellular level, depending on the specific cells and tissues involved. In the context of Alzheimer’s disease, for example, this could potentially enhance cholinergic transmission, which is typically impaired in this condition .
Eigenschaften
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3S2/c1-32(29,30)16-11-12-20-22(13-16)31-24(26-20)27-23(28)18-14-21(15-7-3-2-4-8-15)25-19-10-6-5-9-17(18)19/h2-14H,1H3,(H,26,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYNQHZFVSXDMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenyl-4-quinolinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(4-Chlorophenyl)acetyl]-6-(4-ethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B440707.png)
![6-anthracen-9-yl-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B440709.png)
![6-Anthracen-9-yl-5-benzoyl-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B440713.png)

![N-Cyclohexyl-8-morpholin-4-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B440759.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B440772.png)
![11-(2,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B440785.png)
![1,3-dimethyl-5-[(2-phenoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B440788.png)


![ethyl 4-{[(1,3-dicyclohexyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B440798.png)
![2-(4-methylphenoxy)-N-[4-(2-oxazolo[4,5-b]pyridinyl)phenyl]acetamide](/img/structure/B440800.png)